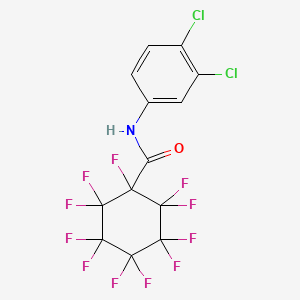

N-(3,4-dichlorophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide

Description

N-(3,4-dichlorophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide: is a synthetic organic compound characterized by the presence of both chlorinated and fluorinated aromatic rings. This compound is notable for its unique structural features, which include multiple halogen substitutions, making it a subject of interest in various fields of scientific research and industrial applications.

Properties

Molecular Formula |

C13H4Cl2F11NO |

|---|---|

Molecular Weight |

470.06 g/mol |

IUPAC Name |

N-(3,4-dichlorophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide |

InChI |

InChI=1S/C13H4Cl2F11NO/c14-5-2-1-4(3-6(5)15)27-7(28)8(16)9(17,18)11(21,22)13(25,26)12(23,24)10(8,19)20/h1-3H,(H,27,28) |

InChI Key |

WTDNOWTZMRLHHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N-(3,4-dichlorophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichloroaniline and undecafluorocyclohexane-1-carboxylic acid.

Coupling Reaction: The key step involves the coupling of 3,4-dichloroaniline with undecafluorocyclohexane-1-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Reaction Conditions: The reaction is typically carried out in an inert solvent like dichloromethane at room temperature, followed by purification through recrystallization or column chromatography.

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amide functional group, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the chlorinated aromatic ring, potentially converting chlorines to hydrogens.

Substitution: Halogenated aromatic rings are prone to nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Dechlorinated derivatives.

Substitution: Substituted derivatives with various functional groups replacing chlorine atoms.

Scientific Research Applications

Chemistry:

Catalysis: The compound’s unique structure makes it a potential ligand in catalytic reactions, particularly in transition metal catalysis.

Material Science: Its fluorinated nature lends itself to applications in the development of hydrophobic and oleophobic coatings.

Biology:

Biochemical Probes: Used as a probe to study enzyme-substrate interactions due to its distinct halogenated structure.

Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

Medicine:

Antimicrobial Agents: The compound’s halogenated structure is explored for antimicrobial properties against various pathogens.

Diagnostic Imaging: Potential use in the development of contrast agents for imaging techniques like MRI.

Industry:

Agriculture: Evaluated as a potential herbicide or pesticide due to its ability to disrupt biological pathways in plants and pests.

Polymer Science: Incorporated into polymers to enhance their chemical resistance and durability.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide involves its interaction with specific molecular targets, primarily through halogen bonding and hydrophobic interactions. The compound can inhibit enzyme activity by binding to active sites or allosteric sites, thereby disrupting normal biochemical pathways. Its fluorinated and chlorinated groups enhance its binding affinity and specificity towards certain proteins and enzymes.

Comparison with Similar Compounds

Propanil (3,4-dichloropropananilide): An anilide herbicide used for weed control in rice fields.

Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea): An herbicide that inhibits photosynthesis.

Triclocarban (3-(4-chlorophenyl)-1-(3,4-dichlorophenyl)urea): An antibacterial agent used in personal care products.

Comparison:

Structural Differences: While all these compounds share the 3,4-dichlorophenyl group, N-(3,4-dichlorophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide is unique due to its extensive fluorination, which imparts distinct chemical and physical properties.

Applications: The extensive fluorination in this compound makes it more suitable for applications requiring high chemical stability and resistance, such as in material science and advanced catalysis, compared to the other compounds primarily used in agriculture and personal care.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.